molecular formula C11H23ClN2O2 B1438057 tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride CAS No. 1159823-04-7

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B1438057
CAS No.: 1159823-04-7
M. Wt: 250.76 g/mol
InChI Key: PJABFBQXCLGLSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted piperidines and amine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor in the development of biologically active compounds.

    Medicine: Involved in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and serve as a versatile intermediate in organic synthesis. Its stability and reactivity make it particularly valuable in the pharmaceutical industry .

Biological Activity

tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a compound with notable biological activity, particularly in medicinal chemistry. It is characterized by a piperidine ring, an aminomethyl group, and a tert-butyl ester, which contribute to its diverse applications in organic synthesis and potential therapeutic uses.

  • Molecular Formula : C12_{12}H20_{20}N2_2O2_2·HCl
  • Molecular Weight : Approximately 250.77 g/mol
  • Structure : The compound features a piperidine ring substituted with an aminomethyl group and a tert-butyl ester, which enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Receptor Binding : The compound acts as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects depending on the target involved.
  • Neurotransmitter Systems : Preliminary studies suggest that it may influence neurotransmitter systems, indicating potential applications in treating central nervous system disorders.

Pharmacological Potential

  • Anticancer Activity : Research indicates that derivatives of piperidine compounds exhibit anticancer properties. For example, modifications of similar structures have shown cytotoxicity against tumor cell lines, suggesting that this compound could have similar applications .
  • Immunotherapy Applications : The compound's structural features may allow it to function in immune modulation, particularly in the context of PD-1/PD-L1 interactions, which are critical in cancer immunotherapy .
  • Neuropharmacology : Its interaction with neurotransmitter receptors suggests potential for development as a therapeutic agent targeting neurological disorders.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
N-Boc-2-(aminomethyl)piperidineSimilar piperidine structure with a different protecting groupMore stable under acidic conditions
(R)-tert-butyl 2-(aminomethyl)piperidine-1-carboxylateEnantiomer of the compoundDifferent biological activity profile
Piperidin-1-carboxylic acidContains a carboxylic acid but no tert-butyl groupLacks the unique reactivity of the tert-butyl group

This table highlights how the unique combination of functional groups in this compound can lead to distinct biological activities compared to structurally similar compounds.

In Vitro Studies

Recent research has focused on the in vitro evaluation of the compound's binding affinities and biological effects:

  • Binding Affinity Studies : Initial findings indicate that the compound has the potential to bind to various receptors involved in neurotransmission and immune response modulation. Further quantitative studies are needed to establish its pharmacological profile.
  • Cytotoxicity Assays : In cell line studies, derivatives have shown significant cytotoxic effects against cancerous cells, suggesting that this compound could be a candidate for further development as an anticancer agent .

Properties

IUPAC Name

tert-butyl 2-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-7-5-4-6-9(13)8-12;/h9H,4-8,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJABFBQXCLGLSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662446
Record name tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159823-04-7
Record name tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
Reactant of Route 2
tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
Reactant of Route 3
Reactant of Route 3
tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
Reactant of Route 4
Reactant of Route 4
tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
Reactant of Route 5
tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride
Reactant of Route 6
tert-Butyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.